

# Preclinical Profile of BI-4732: A Fourth-Generation EGFR Inhibitor

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This technical guide provides a comprehensive overview of the preclinical data for **BI-4732**, a novel, reversible, and ATP-competitive fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. **BI-4732** has demonstrated potent and selective activity against a range of EGFR mutations, including the clinically significant C797S resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This document summarizes key in vitro and in vivo findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

## **Core Mechanism and Selectivity**

**BI-4732** is designed to overcome resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib, which can be driven by the emergence of the C797S mutation.[2] It exhibits a high degree of selectivity for mutant EGFR, including activating mutations (E19del, L858R) and the T790M and C797S resistance mutations.[1][2] Kinome selectivity profiling has shown that **BI-4732** potently inhibits EGFR L858R, T790M, and C797S with an IC50 value of 1 nmol/L, while having a minimal effect on wild-type EGFR.[3][4] This selectivity profile suggests a favorable therapeutic window with potentially reduced off-target effects.

# **In Vitro Efficacy**

The anti-proliferative activity of **BI-4732** has been evaluated in various cell lines, including engineered Ba/F3 cells and patient-derived models harboring diverse EGFR mutations.



Table 1: In Vitro Anti-proliferative Activity of BI-4732 in Ba/F3 Cells

Cell Line Expressing EGFR Mutation	IC50 (nM)
E19del/C797S	6
L858R/C797S	213
E19del/T790M/C797S	4
L858R/T790M/C797S	15

Data sourced from[4]

Table 2: In Vitro Anti-proliferative Activity of BI-4732 in

**Patient-Derived Cells** 

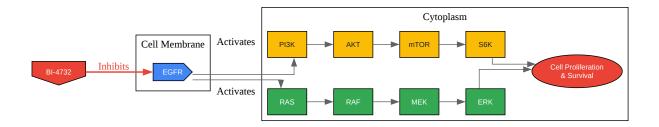
Cell Line	EGFR Mutation	IC50 (nM)
YU-1182	73	
YU-1097	E19del/T790M/C797S	3
YUO-143	5	
PC9	14	-
PC9_DC	E19del/C797S	25

Data sourced from[4]

# **Signaling Pathway Inhibition**

**BI-4732** effectively inhibits the autophosphorylation of EGFR, which in turn blocks key downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2] This includes the PI3K-AKT and RAS-RAF-MEK-ERK cascades.[1] Immunoblotting analyses have confirmed that treatment with **BI-4732** leads to a reduction in the phosphorylation of AKT, ERK, and S6K.[4]





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BI-4732 inhibits EGFR and downstream signaling pathways.

## **In Vivo Antitumor Activity**

The in vivo efficacy of **BI-4732** has been demonstrated in various xenograft models, including those resistant to osimertinib.

Table 3: In Vivo Antitumor Efficacy of BI-4732 in YU-1097

Xenograft Model

Treatment Group	Dose	Dosing Schedule	Tumor Growth Inhibition (TGI) (%)
BI-4732	2.5 mg/kg	Twice Daily	143.1
BI-4732	5 mg/kg	Twice Daily	154.0
BI-4732	10 mg/kg	Twice Daily	174.1
BI-4732	25 mg/kg	Twice Daily	183.2

#### Data sourced from[4]

Oral administration of **BI-4732** resulted in significant tumor regressions in xenograft models.[1] Notably, in the YU-1097 xenograft model harboring the EGFR E19del/T790M/C797S mutations, **BI-4732** demonstrated dose-dependent antitumor activity without causing significant



changes in body weight.[3][4] Furthermore, **BI-4732** has shown potent antitumor activity in intracranial models, highlighting its ability to penetrate the blood-brain barrier.[3][5] The brain permeability of **BI-4732** (Kp,uu brain homogenate 0.7) was found to be superior to that of osimertinib (Kp,uu brain homogenate 0.21) in rats.[1]

# **Combination Therapy**

In combination with osimertinib, **BI-4732** exhibited a synergistic effect in preclinical models.[5] This combination has been shown to more robustly suppress the phosphorylation of EGFR and its downstream signaling pathways compared to either agent alone.[6] In a YU-1097 xenograft model, the combination of **BI-4732** (5 mg/kg) and osimertinib (25 mg/kg) resulted in a tumor growth inhibition of 176.2%, which was greater than the monotherapy arms.[6]

# Experimental Protocols Cell Viability Assay

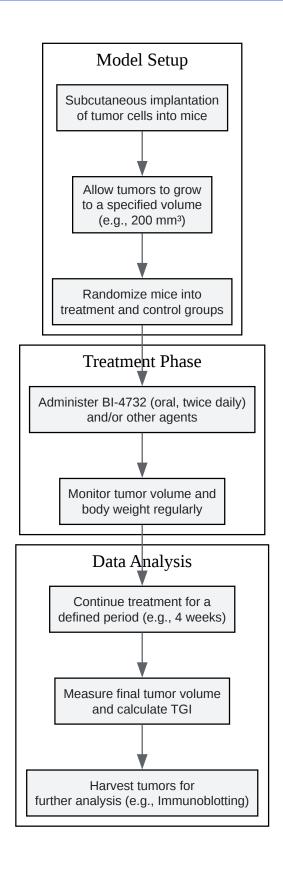
Cell viability was assessed using the CellTiter-Glo assay. Cells were treated with increasing doses of **BI-4732** or osimertinib for 72 hours before the assay was performed.[3]

## **Xenograft Mouse Models**

Six-week-old female BALB/c nude mice were subcutaneously implanted with  $5 \times 10^6$  YU-1097 cells.[3] When the tumor volume reached approximately 200 mm³, the mice were randomized into treatment groups.[3] **BI-4732** was administered orally twice a day, while osimertinib was given once daily.[3]

PC-9 cells were subcutaneously implanted in mice. Oral administration of **BI-4732** was given twice daily with a 6-hour interval between doses.[1][2]





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General workflow for in vivo xenograft studies.



### **Immunoblotting**

Cell lysates or tumor lysates were subjected to immunoblotting to assess the phosphorylation status of EGFR and its downstream signaling molecules, including AKT, ERK, and S6K.[6][7] Cells or animals were treated with the indicated drugs for a specified period (e.g., 6 hours for cells, 3 days for xenograft models) before lysis or tissue harvesting.[7][8]

#### Conclusion

The preclinical data for **BI-4732** strongly support its potential as a next-generation EGFR inhibitor for the treatment of non-small cell lung cancer (NSCLC).[5] Its potent activity against a wide range of EGFR mutations, including the C797S resistance mutation, its favorable selectivity profile, and its ability to penetrate the blood-brain barrier address key unmet needs in the current treatment landscape.[2][5] Further clinical development of **BI-4732** is warranted based on these compelling preclinical findings.

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